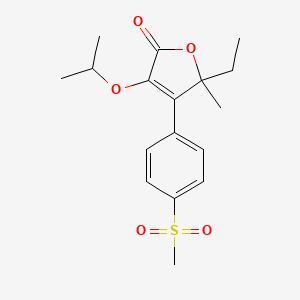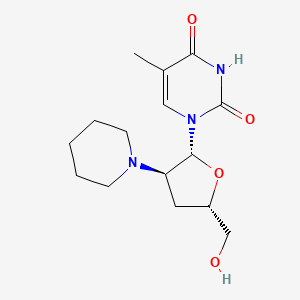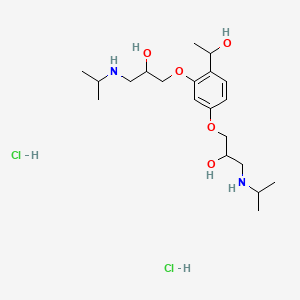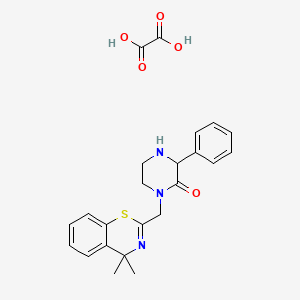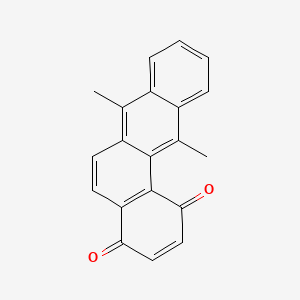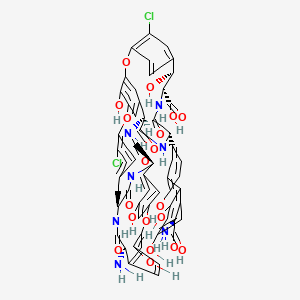
L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2'-((R)-aminocarboxymethyl)-4',6,6'-trihydroxy(1,1'-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2’-(®-aminocarboxymethyl)-4’,6,6’-trihydroxy(1,1’-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)- is a complex organic compound with multiple functional groups, including hydroxyl, amino, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of L-Tyrosine derivatives, followed by the introduction of various functional groups through reactions such as chlorination, hydroxylation, and glycosylation. Each step requires precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer, neurodegenerative disorders, and metabolic conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, receptor agonist, or signaling molecule. The exact mechanism depends on the specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A simpler form of the compound with fewer functional groups.
D-Tyrosine: The enantiomer of L-Tyrosine with different biological activity.
3,4-Dihydroxyphenylalanine (DOPA): A related compound with similar hydroxyl groups.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C58H47Cl2N7O19 |
|---|---|
Molecular Weight |
1216.9 g/mol |
IUPAC Name |
(1S,18S,19S,22S,25S,28R,40R)-40-amino-22-[3-[2-[(S)-amino(carboxy)methyl]-4,6-dihydroxyphenyl]-4-hydroxyphenyl]-5,15-dichloro-18,31,36,49-tetrahydroxy-21,24,27,41,43-pentaoxo-7,13,34-trioxa-20,23,26,42,44-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.135,39.010,25]henpentaconta-3,5,8(49),9,11,14,16,29,31,33(46),35,37,39(45),47,50-pentadecaene-19-carboxylic acid |
InChI |
InChI=1S/C58H47Cl2N7O19/c59-32-9-21-1-7-38(32)85-41-16-26-17-42(51(41)74)86-39-8-4-24(14-33(39)60)50(73)49(58(82)83)67-54(77)46(23-3-5-35(70)30(13-23)43-31(45(62)57(80)81)19-28(69)20-37(43)72)65-56(79)48(26)66-55(78)47-25-11-27(68)18-29(12-25)84-40-15-22(2-6-36(40)71)44(61)53(76)63-34(10-21)52(75)64-47/h1-9,11-20,34,44-50,68-74H,10,61-62H2,(H,63,76)(H,64,75)(H,65,79)(H,66,78)(H,67,77)(H,80,81)(H,82,83)/t34-,44+,45-,46-,47+,48-,49-,50-/m0/s1 |
InChI Key |
CJJWCJKJZRLQSN-RQNVSQEOSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@@H]([C@H](NC(=O)[C@@H](NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C(NC(=O)C(NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


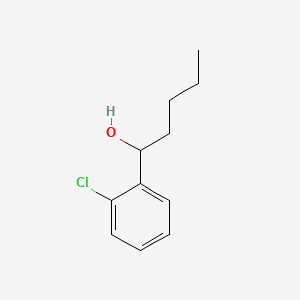
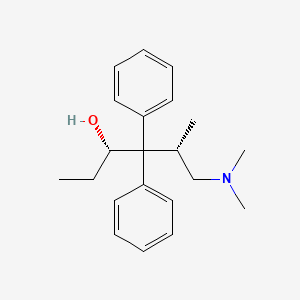
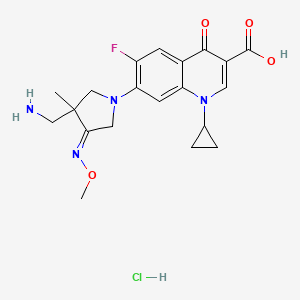
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)
![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
